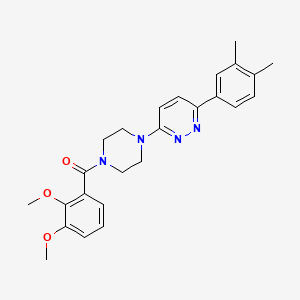

(2,3-Dimethoxyphenyl)(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone

Description

This compound is a structurally complex methanone derivative featuring a 2,3-dimethoxyphenyl group linked to a piperazine ring, which is further substituted with a pyridazine moiety bearing a 3,4-dimethylphenyl group. Its design integrates multiple pharmacophoric elements, including aromatic rings, heterocycles, and flexible linkers, which are common in bioactive molecules targeting neurological or metabolic pathways.

Properties

IUPAC Name |

(2,3-dimethoxyphenyl)-[4-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O3/c1-17-8-9-19(16-18(17)2)21-10-11-23(27-26-21)28-12-14-29(15-13-28)25(30)20-6-5-7-22(31-3)24(20)32-4/h5-11,16H,12-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEONOFYVOXTIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C(=CC=C4)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethoxyphenyl)(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the piperazine ring and the dimethoxyphenyl group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxyphenyl)(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution reactions could introduce halogens, alkyl groups, or other functional groups onto the aromatic rings.

Scientific Research Applications

(2,3-Dimethoxyphenyl)(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be studied for its interactions with biological molecules and its potential effects on cellular processes.

Medicine: It is investigated for its potential therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities.

Industry: The compound may be used in the development of new materials, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of (2,3-Dimethoxyphenyl)(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on synthesis, physicochemical properties, and functional groups:

Key Observations:

Heterocyclic Core: The target compound’s pyridazine core (six-membered, two adjacent nitrogen atoms) contrasts with pyrazoline (five-membered, two nitrogen atoms) in and triazolo-pyrimidine (fused triazole-pyrimidine) in .

Substituent Effects :

- The 2,3-dimethoxyphenyl group in the target compound may confer distinct electronic and steric properties compared to the 4-methoxy/ethoxyphenyl groups in . Methoxy groups at the 2- and 3-positions could hinder rotational freedom, influencing conformational stability .

- The 3,4-dimethylphenyl substituent on the pyridazine is structurally analogous to the 3,4-dimethylphenyl group in ’s pyrazolines. This group likely enhances lipophilicity and metabolic stability .

The high yields (80–85%) reported for pyrazolines in suggest that efficient synthetic routes exist for related structures .

Table 2: Spectroscopic and Analytical Data (Selected Compounds)

Functional Implications:

- Methanone Group: Present in all compared compounds, this group serves as a rigid linker and hydrogen-bond acceptor, critical for target engagement .

- Piperazine Ring : Enhances solubility and provides conformational flexibility for interacting with hydrophobic pockets in biological targets .

Biological Activity

The compound (2,3-Dimethoxyphenyl)(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule notable for its potential pharmacological applications. It features a combination of a dimethoxy-substituted phenyl group, a piperazine moiety linked to a pyridazine ring, and a ketone functional group. This structural diversity suggests possible interactions with various biological targets, making it an interesting candidate for further research.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of 432.5 g/mol. The presence of multiple aromatic systems and heterocycles enhances its potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 432.5 g/mol |

| Structural Features | Dimethoxyphenyl, Piperazine, Pyridazine, Ketone |

The compound's biological activity may stem from its ability to interact with various neurotransmitter receptors and enzymes involved in metabolic pathways. The piperazine and pyridazine rings are often associated with neuroactive properties, suggesting potential applications in treating psychiatric disorders.

Pharmacological Potential

Preliminary studies indicate that compounds with similar structural features exhibit significant biological activities, including:

- Antidepressant Effects : The piperazine structure is commonly found in antidepressants.

- Neuroactive Properties : The presence of the pyridazine ring may enhance neuroactivity.

- Antitumor Activity : Similar compounds have shown inhibitory activity against key cancer-related enzymes such as BRAF(V600E) and EGFR .

Case Studies and Research Findings

- Antitumor Activity : Research has demonstrated that derivatives of pyridazine compounds can inhibit tumor growth by targeting specific kinases involved in cancer progression. The compound's unique structure may enhance its efficacy compared to simpler analogs .

- Neuropharmacology : A study on structurally related compounds found that they could modulate serotonin and dopamine receptors, indicating potential use in treating mood disorders.

- Anti-inflammatory Properties : Some related compounds have been shown to exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines, which could be relevant for conditions like arthritis .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, we can compare it with other structurally similar molecules:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2-Methylpyridine) derivatives | Simple pyridine ring | Neuroactive |

| Piperazine-based compounds | Basic piperazine structure | Antidepressant |

| Dimethoxybenzene analogs | Dimethoxy substitution on benzene | Varies widely; some show anti-inflammatory |

The combination of multiple active moieties in This compound may enhance its pharmacological profile compared to these simpler analogs.

Q & A

Q. What are the molecular structure, key functional groups, and physicochemical properties of this compound, and how do they influence its experimental applications?

The compound features a 2,3-dimethoxyphenyl group linked via a methanone bridge to a piperazine ring substituted with a pyridazine moiety bearing a 3,4-dimethylphenyl group. Key functional groups include:

- Dimethoxy aromatic ring : Enhances solubility and modulates electron density for receptor interactions.

- Piperazine core : Facilitates hydrogen bonding and conformational flexibility, critical for binding to biological targets like neurotransmitter receptors .

- Pyridazine heterocycle : Contributes to π-π stacking interactions. Physicochemical properties (e.g., logP, solubility) can be estimated using computational tools like MarvinSketch or ACD/Labs, with validation via HPLC and mass spectrometry .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Lab coat, gloves, and goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to prevent inhalation of aerosols or dust .

- Emergency Measures : In case of exposure, rinse affected areas with water and consult a physician immediately; provide the SDS for medical evaluation .

- Storage : Keep in a cool, dry environment, away from incompatible substances (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can synthetic pathways for this compound be optimized to improve yield and purity?

- Reaction Conditions : Optimize solvent polarity (e.g., ethanol or DMF) and temperature (reflux at 80–100°C) to enhance intermediate stability .

- Catalysis : Employ palladium-based catalysts for efficient cross-coupling of pyridazine and aryl groups .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol to achieve >95% purity .

Q. What methodologies are recommended for assessing stability and degradation under varying environmental conditions?

- Accelerated Stability Testing : Expose the compound to UV light, humidity (40–80% RH), and temperatures (25–60°C) over 4–12 weeks. Monitor degradation via HPLC-MS to identify byproducts .

- pH-Dependent Stability : Perform kinetic studies in buffers (pH 1–13) to simulate gastrointestinal or environmental conditions, quantifying intact compound via UV spectrophotometry .

Q. How can computational modeling predict the pharmacological activity and receptor binding of this compound?

- Geometry Optimization : Use density functional theory (DFT) to refine the 3D structure, ensuring accurate electrostatic potential mapping .

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., serotonin receptors). Validate predictions with in vitro assays (e.g., radioligand binding) .

Q. How should researchers address contradictions in reported biological activity data for structurally similar compounds?

- Reproducibility : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .

- Purity Verification : Use NMR and LC-MS to confirm compound integrity, as impurities may skew results .

- Comparative Analysis : Benchmark activity against analogs with defined substituent effects (e.g., methoxy vs. methyl groups) to isolate structure-activity relationships .

Methodological Tables

Table 1: Key Physicochemical Properties (Estimated)

Table 2: Stability Testing Conditions

| Condition | Parameters | Analytical Method |

|---|---|---|

| Photodegradation | UV light (254 nm), 14 days | HPLC-MS |

| Hydrolytic Stability | pH 7.4 buffer, 37°C, 30 days | UV Spectrophotometry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.